3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
CAS No.: 96363-20-1
Cat. No.: VC2320645
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96363-20-1 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
| Standard InChI Key | OPAAZWPTEYZZIW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
Introduction
3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is a complex organic compound with a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group due to its ease of removal under acidic conditions.
Synonyms and Identifiers
This compound is known by several synonyms, including 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, 3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid, and 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid . The CAS number for the racemic form is not explicitly listed, but specific enantiomers have their own CAS numbers, such as 159990-12-2 for the (S)-enantiomer and 500788-87-4 for the (R)-enantiomer .
Identifiers:
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PubChem CID: 660265 (racemic), 1939770 (R-enantiomer)
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CAS Number: 159990-12-2 (S-enantiomer), 500788-87-4 (R-enantiomer)
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SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
Stereochemistry
The compound exists in two enantiomeric forms: (R)-3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid and (S)-3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid. These enantiomers have distinct CAS numbers and are used in different applications in organic synthesis .
Applications in Organic Synthesis
3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is primarily used as an intermediate in the synthesis of peptides and other complex organic molecules. The Boc group is easily removable, making it a versatile protecting group for amino acids during peptide synthesis.
Research Findings
Research on this compound is focused on its use in organic synthesis, particularly in the development of new peptide-based drugs. The compound's ability to protect amino groups while allowing for the synthesis of complex molecules makes it a valuable tool in medicinal chemistry.
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